N-Cyclohexyl-N,4-dimethylbenzenesulfonamide: Structural Architecture and Synthetic Protocols
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide: Structural Architecture and Synthetic Protocols
[1]
Executive Summary
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide (CAS: 57186-74-0) represents a specialized tertiary sulfonamide scaffold widely utilized as a model substrate in organic methodology and a lipophilic pharmacophore in medicinal chemistry.[1] Structurally, it comprises a p-tolyl (tosyl) core linked via a sulfonyl group to a nitrogen atom bearing both a methyl and a cyclohexyl substituent.[1]
This guide provides a definitive technical analysis of the compound, distinguishing it from its secondary amide analog (N-cyclohexyl-p-toluenesulfonamide, a common plasticizer).[1] It details the steric implications of the N-cyclohexyl motif, validated synthetic pathways, and spectroscopic fingerprints required for rigorous identification.[1]
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature and Identifiers
The systematic name N-Cyclohexyl-N,4-dimethylbenzenesulfonamide describes a tertiary amide.[1] In literature, it is frequently referred to as N-Cyclohexyl-N-methyl-p-toluenesulfonamide .[1]
| Parameter | Identifier / Value |
| CAS Registry Number | 57186-74-0 |
| IUPAC Name | N-Cyclohexyl-N-methyl-4-methylbenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 267.39 g/mol |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C)C=C2 |
| Appearance | White crystalline solid |
| Melting Point | 73–76 °C |
Stereoelectronic Properties
The molecule features a tetrahedral sulfonyl geometry , creating a distinct separation between the aromatic and aliphatic domains.[1]
-
Steric Bulk: The N-cyclohexyl group predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1] The bulky cyclohexyl group, combined with the N-methyl substituent, creates significant steric hindrance around the sulfonamide nitrogen, rendering it resistant to hydrolysis and nucleophilic attack.[1]
-
Electronic Character: The sulfonyl group (
) is a strong electron-withdrawing group (EWG), pulling density from the nitrogen lone pair.[1] However, in tertiary sulfonamides, the nitrogen is not acidic (unlike secondary sulfonamides), making this compound chemically inert under basic conditions.[1] -
Lipophilicity: The combination of the lipophilic p-tolyl ring and the aliphatic cyclohexyl ring results in a high LogP (estimated ~3.5–4.0), suggesting excellent membrane permeability in biological systems.
Synthetic Methodology
The most robust synthesis involves the nucleophilic substitution of p-toluenesulfonyl chloride (Tosyl Chloride) by N-methylcyclohexylamine under Schotten-Baumann conditions.[1]
Reaction Mechanism
The reaction proceeds via an
Figure 1: Synthetic pathway via Sulfonylation.[1]
Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
-
Preparation: In a 100 mL round-bottom flask, dissolve N-methylcyclohexylamine (1.13 g, 10 mmol) and Triethylamine (1.52 g, 15 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add p-Toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Remove ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup:
-
Quench with water (20 mL).
-
Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Wash with Sat.
(15 mL) and Brine (15 mL).[1] -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or Hexane to yield white crystals.
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the N-methyl group and the integrity of the cyclohexyl ring.
Proton NMR ( H NMR) Data
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.70 | Doublet ( | 2H | Ar-H (ortho to | Deshielded by sulfonyl EWG |
| 7.29 | Doublet ( | 2H | Ar-H (meta to | Typical tolyl pattern |
| 3.77 | Multiplet | 1H | N-CH (Cyclohexyl) | Methine proton alpha to Nitrogen |
| 2.74 | Singlet | 3H | N- | Diagnostic Peak: Confirms tertiary amide |
| 2.43 | Singlet | 3H | Ar- | Tolyl methyl group |
| 1.74 – 1.00 | Multiplets | 10H | Cyclohexyl | Chair conformation envelope |
Mass Spectrometry[1]
-
Method: ESI-MS or EI-MS.[1]
-
Molecular Ion:
m/z. -
Fragmentation: Major fragment at m/z 155 (
) and m/z 91 ( ) is characteristic of tosyl derivatives.
Applications in Research & Development
Medicinal Chemistry (Isosterism)
This compound serves as a lipophilic, metabolically stable linker.[1] The
-
Metabolic Stability: Unlike carboxamides, the sulfonamide bond is resistant to amidases and proteases, extending the half-life of drug candidates.[1]
-
Solubility Profile: The N-methylation significantly increases solubility in organic solvents compared to the secondary amide, aiding in formulation of lipophilic drugs.
Organic Methodology
Researchers utilize this compound as a robust substrate to test C-H activation and N-dealkylation protocols.[1] Its high crystallinity makes it an ideal standard for X-ray crystallographic studies of sulfonamide geometries.
Plasticizers (Contextual)
While the secondary amide (N-cyclohexyl-p-toluenesulfonamide) is a commercial plasticizer (e.g., Santicizer 1H), the N-methylated derivative discussed here is often evaluated for specialized polymer applications where hydrogen bonding needs to be eliminated to reduce viscosity.[1]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.[2]
-
Storage: Store in a cool, dry place. Hygroscopicity is low.
References
-
Royal Society of Chemistry . Supporting Information for An Approach to C-N Activation: Coupling of Arenesulfonyl Hydrazides. (Contains specific NMR/MP data for CAS 57186-74-0).
-
National Institute of Standards and Technology (NIST) . N-Cyclohexyl-4-methylbenzenesulfonamide (Secondary Amide Analog Data for comparison). [1]
-
PubChem . N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide (Structural Analog Data). [1]
-
PrepChem . Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide (Methodology Reference).
